molecular formula C16H17N3O2S B5730923 N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide

Cat. No. B5730923
M. Wt: 315.4 g/mol
InChI Key: MRPNQOUIQMFROJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide, also known as BMS-345541, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMS-345541 is a selective inhibitor of IκB kinase (IKK) that plays a crucial role in the activation of the nuclear factor kappa B (NF-κB) pathway.

Mechanism of Action

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide selectively inhibits the IKK complex, which is responsible for the phosphorylation and degradation of IκBα, the inhibitor of NF-κB. Inhibition of the IKK complex by N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide prevents the phosphorylation and degradation of IκBα, thereby preventing the activation of the NF-κB pathway. Inhibition of the NF-κB pathway by N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide leads to the suppression of the expression of genes involved in cell proliferation, survival, and inflammation.
Biochemical and Physiological Effects:
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide has been shown to have several biochemical and physiological effects, including the suppression of cell proliferation, induction of apoptosis, reduction of inflammation, and amelioration of autoimmune disorders. N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

Advantages and Limitations for Lab Experiments

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide is a potent and selective inhibitor of the IKK complex, which makes it an ideal tool for studying the role of the NF-κB pathway in various diseases. N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide has been shown to have low toxicity and good pharmacokinetic properties, which makes it suitable for in vivo studies. However, N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide has some limitations, including its poor solubility, which can affect its bioavailability and limit its use in some experiments.

Future Directions

There are several future directions for the research on N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide, including the development of more potent and selective IKK inhibitors, the investigation of the role of the NF-κB pathway in other diseases, and the evaluation of the efficacy of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide in combination with other therapies. The development of more potent and selective IKK inhibitors could lead to the discovery of new therapeutic targets and the development of more effective treatments for cancer, inflammation, and autoimmune disorders. The investigation of the role of the NF-κB pathway in other diseases could lead to the identification of new therapeutic targets and the development of new treatments for a wide range of diseases. The evaluation of the efficacy of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide in combination with other therapies could lead to the development of new treatment regimens that could enhance the efficacy of existing therapies.

Synthesis Methods

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide is synthesized through a multistep process starting from 2-nitrotoluene. The first step involves the nitration of 2-nitrotoluene to form 2-nitro-4-methyltoluene. The second step involves the reduction of 2-nitro-4-methyltoluene to form 4-methyl-o-toluidine. The third step involves the condensation of 4-methyl-o-toluidine with 2-(1H-benzimidazol-2-yl)ethanamine to form N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide (N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide).

Scientific Research Applications

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in several diseases, including cancer, inflammation, and autoimmune disorders. N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide has been shown to inhibit the activation of the NF-κB pathway, which plays a crucial role in the regulation of immune responses, cell proliferation, and survival. Inhibition of the NF-κB pathway by N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide has been shown to suppress the growth and survival of cancer cells, reduce inflammation, and ameliorate autoimmune disorders.

properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-12-6-8-13(9-7-12)22(20,21)17-11-10-16-18-14-4-2-3-5-15(14)19-16/h2-9,17H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPNQOUIQMFROJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801322413
Record name N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49729917
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide

CAS RN

64988-35-8
Record name N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.